molecular formula C26H27N3O4S B6566305 N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide CAS No. 946334-29-8

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide

Cat. No. B6566305
CAS RN: 946334-29-8
M. Wt: 477.6 g/mol
InChI Key: BLUDJGQWSXEXBL-UHFFFAOYSA-N
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Description

This compound, also known as N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide, has a molecular weight of 477.58 and a molecular formula of C26 H27 N3 O4 S . It is achiral .


Molecular Structure Analysis

The compound’s structure can be represented by the SMILES notation: CC(C)C(Nc1ccc(cc1)S(Nc1ccc2c(CCCN2C(c2ccccc2)=O)c1)(=O)=O . This indicates the presence of a benzoyl group attached to a tetrahydroquinoline ring, which is further linked to a phenyl ring via a sulfamoyl bridge .


Physical And Chemical Properties Analysis

The compound has a logP value of 4.1648, a logD value of 4.1625, and a logSw value of -4.1234 . These values give an indication of the compound’s lipophilicity, which can influence its absorption and distribution within the body. The compound also has 8 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Benzoxazole Synthesis

Benzoxazole, a bicyclic planar molecule, finds applications in medicinal, pharmaceutical, and industrial contexts. Recent advances in synthetic strategies include:

Peptide Bond Surrogates

The compound’s structure suggests potential as a surrogate for peptide bonds. Its 1,4-disubstituted 1,2,3-triazole ring offers both chemical and biological stability, making it relevant for drug design .

Imidazole Chemistry

Imidazole, a five-membered heterocyclic moiety, shares similarities with our compound. Understanding its chemistry can provide insights into the behavior of our target molecule .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities , suggesting that this compound may also interact with biological targets.

Biochemical Pathways

Given the pharmaceutical and biological activities of similar compounds , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

The compound’s molecular weight (47758), logP (41648), logD (41625), and logSw (-41234) suggest that it may have certain pharmacokinetic properties . These properties could impact the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

Given the pharmaceutical and biological activities of similar compounds , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

properties

IUPAC Name

N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-18(2)25(30)27-21-10-13-23(14-11-21)34(32,33)28-22-12-15-24-20(17-22)9-6-16-29(24)26(31)19-7-4-3-5-8-19/h3-5,7-8,10-15,17-18,28H,6,9,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUDJGQWSXEXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide

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